N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1021122-80-4
VCID: VC4317711
InChI: InChI=1S/C20H21F3N6O/c21-20(22,23)15-6-4-5-14(11-15)19(30)24-7-10-29-18-16(12-27-29)17(25-13-26-18)28-8-2-1-3-9-28/h4-6,11-13H,1-3,7-10H2,(H,24,30)
SMILES: C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC(=CC=C4)C(F)(F)F
Molecular Formula: C20H21F3N6O
Molecular Weight: 418.424

N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide

CAS No.: 1021122-80-4

Cat. No.: VC4317711

Molecular Formula: C20H21F3N6O

Molecular Weight: 418.424

* For research use only. Not for human or veterinary use.

N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide - 1021122-80-4

Specification

CAS No. 1021122-80-4
Molecular Formula C20H21F3N6O
Molecular Weight 418.424
IUPAC Name N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-3-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C20H21F3N6O/c21-20(22,23)15-6-4-5-14(11-15)19(30)24-7-10-29-18-16(12-27-29)17(25-13-26-18)28-8-2-1-3-9-28/h4-6,11-13H,1-3,7-10H2,(H,24,30)
Standard InChI Key OCDSWXXYJXJOGY-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC(=CC=C4)C(F)(F)F

Introduction

Structural Representation

ComponentDescription
PiperidineA six-membered ring containing one nitrogen atom.
Pyrazolo[3,4-d]pyrimidineA bicyclic compound with nitrogen atoms in both rings.
Trifluoromethyl groupA carbon atom bonded to three fluorine atoms.
BenzamideAn aromatic ring attached to an amide functional group.

Synthesis

The synthesis of N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves several steps:

  • Preparation of Pyrazolo[3,4-d]pyrimidine Core: This is usually achieved through cyclization reactions involving appropriate precursors.

  • Formation of Piperidine Ring: The introduction of the piperidine moiety is done via nucleophilic substitution reactions.

  • Attachment of Trifluoromethyl Benzamide: The final step involves the coupling of the trifluoromethyl-substituted benzoyl chloride with the previously synthesized intermediate.

Reaction Scheme

A simplified reaction scheme can be represented as follows:

text
Starting Material → Pyrazolo[3,4-d]pyrimidine → Piperidine Addition → Final Compound

Biological Activity

N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide has been investigated for various biological activities:

  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.

  • Antimicrobial Activity: Research indicates potential effectiveness against certain bacterial strains and fungi.

Mechanism of Action

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition: Interaction with enzymes that play critical roles in metabolic pathways.

  • Receptor Modulation: Binding to specific receptors that influence cellular signaling pathways.

Applications and Future Directions

Given its promising biological profile, N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide holds potential for development as:

  • Therapeutic Agent: Further studies are needed to explore its efficacy and safety in clinical settings.

  • Lead Compound for Drug Development: Its unique structure may serve as a scaffold for designing new drugs aimed at various diseases.

Comparative Analysis

When compared to similar compounds, N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide demonstrates distinct properties due to its specific substituents and structural features.

Compound NameStructure TypeNotable Activity
Compound APyrazolo[3,4-d]pyrimidine derivativeAntimicrobial
Compound BThieno[2,3-d]pyrimidineAnticancer
N-(2-(4-(piperidin-1-yl)...Pyrazolo[3,4-d]pyrimidine with trifluoromethyl groupPotential anticancer and antimicrobial

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